

1-Methylfluorene: A Technical Overview of its Properties and Biological Interactions

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Compound of Interest

Compound Name: **1-Methylfluorene**

Cat. No.: **B047293**

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This technical guide provides a comprehensive overview of **1-Methylfluorene**, a polycyclic aromatic hydrocarbon (PAH), detailing its chemical and physical properties, toxicological data, and interactions with key biological pathways. The information is presented to support research and development activities in related fields.

Core Properties of 1-Methylfluorene

1-Methylfluorene, a tricyclic aromatic hydrocarbon, is characterized by the following properties:

| Property | Value | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number | 1730-37-6 | [1][2] |
| Molecular Formula | C ₁₄ H ₁₂ | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| Melting Point | 84-86 °C | |
| Boiling Point | ~313 °C (estimated) | |
| Water Solubility | 1.09 mg/L at 25 °C | |

Synthesis of 1-Methylfluorene

A historical synthesis of **1-Methylfluorene** was reported in the Journal of the American Chemical Society in 1946. While the full detailed protocol from this specific publication is not readily available in modern databases, the general approach to synthesizing methylated fluorenes often involves cyclization reactions of appropriately substituted biphenyl precursors.

Toxicological Profile

The toxicological profile of **1-Methylfluorene** is of significant interest due to its classification as a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic effects.

Mutagenicity and Carcinogenicity

Contrary to many other methylated PAHs, **1-Methylfluorene** has been shown to be inactive in key toxicological assays. A study evaluating the genotoxicity and tumorigenic activity of several methylated derivatives of pyrene and fluorene found that **1-Methylfluorene** did not induce unscheduled DNA synthesis in a hepatocyte primary culture/DNA repair test.^[3] Furthermore, in the same study, it was found to be inactive as a tumor initiator in newborn mice.^[3] While many other methylated PAHs are known mutagens in the *Salmonella typhimurium* reverse mutation assay (Ames test), the aforementioned study noted that **1-Methylfluorene** was an exception among the tested compounds, suggesting a lack of mutagenicity in this assay as well.^[3]

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.^[4] The following is a general protocol, as a specific protocol for **1-Methylfluorene** is not available, reflecting its likely negative result.

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus of several strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- S9 fraction from induced rat liver (for metabolic activation)

- Molten top agar
- Minimal glucose agar plates
- Test substance (**1-Methylfluorene**)
- Positive and negative controls

Procedure:

- Preparation of Tester Strains: The bacterial strains are cultured overnight in nutrient broth.
- Metabolic Activation: The test is conducted with and without the addition of the S9 fraction to account for metabolites that may be mutagenic.
- Exposure: The tester strains are exposed to various concentrations of **1-Methylfluorene** in the presence of molten top agar. For the metabolically activated assay, the S9 mix is also included.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his⁺) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Interaction with Biological Pathways

Polycyclic aromatic hydrocarbons are known to interact with specific cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolic Activation of Polycyclic Aromatic Hydrocarbons

PAHs are generally procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation is primarily carried out by cytochrome P450 enzymes. The

process typically involves the formation of reactive epoxide intermediates which can then bind to DNA, leading to mutations.

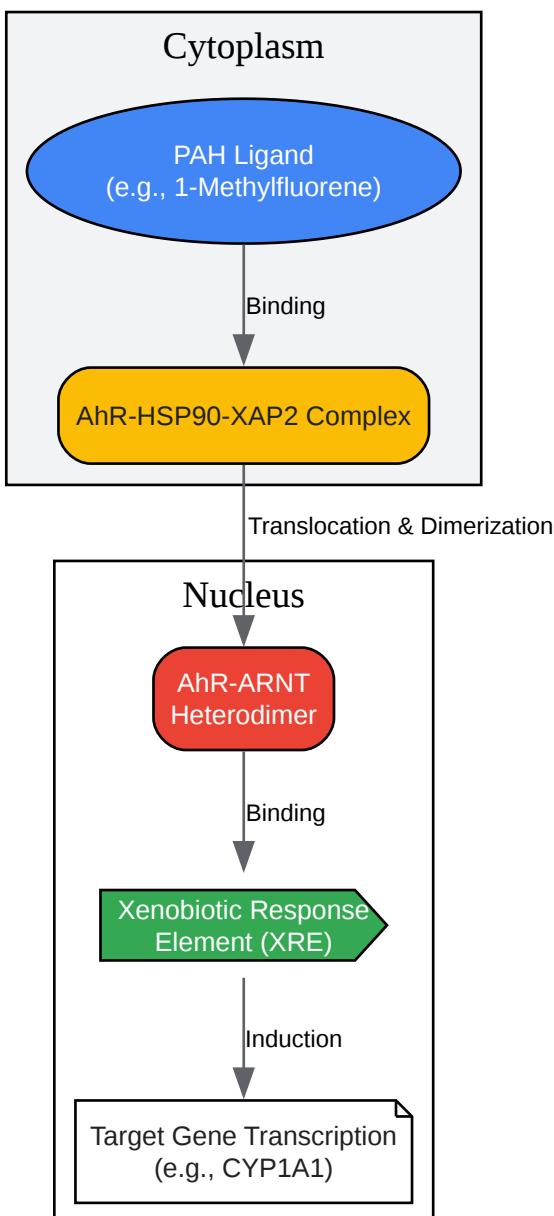


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Metabolic activation of PAHs leading to DNA damage.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.^[5] Upon binding of a ligand, such as a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes, including those encoding metabolic enzymes like CYP1A1. While it is plausible that **1-Methylfluorene** can act as a ligand for the AhR, specific studies detailing this interaction are not currently available.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

1-Methylfluorene is a polycyclic aromatic hydrocarbon with well-defined chemical and physical properties. Notably, toxicological data suggests that, unlike many other methylated PAHs, **1-Methylfluorene** is not genotoxic or tumorigenic in the assays conducted. While it is a member of a class of compounds known to interact with the Aryl Hydrocarbon Receptor signaling

pathway, specific studies on its binding and activation of this pathway are needed for a complete understanding of its biological activity. This guide provides a foundational understanding for researchers and professionals working with this compound.

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